Thiobenzanilid

Übersicht

Beschreibung

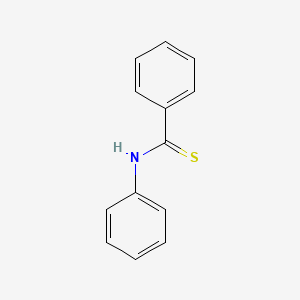

Thiobenzanilide is an organosulfur compound that has garnered significant interest due to its diverse pharmacological properties. It is characterized by the presence of a thioamide group, which imparts unique chemical and biological activities.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Thiobenzanilide and its derivatives have been found to exhibit cytotoxic potential against various cancer cells, including melanoma cells (A375) and hormone-dependent breast cancer (MCF-7) cells . These cancer cells are the primary targets of Thiobenzanilide. The role of these targets is crucial as they are involved in the proliferation and survival of cancer cells.

Mode of Action

It has been observed that thiobenzanilide derivatives induce antiproliferative effects, leading to cell growth cycle perturbations, aberrant mitochondrial function, and subsequent apoptotic cell death . This suggests that Thiobenzanilide interacts with its targets, disrupting their normal functions and leading to changes that result in the death of the cancer cells.

Biochemical Pathways

Given its observed effects on cell growth cycles and mitochondrial function, it can be inferred that thiobenzanilide likely impacts pathways related to cell cycle regulation and apoptosis . The downstream effects of these disruptions would include halted cell proliferation and induced cell death, contributing to its anticancer effects.

Pharmacokinetics

It has been mentioned that adme predictions confirm the potential of the best thiobenzanilide compounds . These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy as a therapeutic agent.

Result of Action

The primary molecular and cellular effects of Thiobenzanilide’s action are the induction of antiproliferative effects and apoptosis in cancer cells . Most of the tested Thiobenzanilide derivatives showed significant cytotoxic potential against melanoma cells (A375) and hormone-dependent breast cancer (MCF-7) cells . These effects contribute to the overall anticancer activity of Thiobenzanilide.

Biochemische Analyse

Biochemical Properties

Thiobenzanilide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with various biomolecules, leading to significant biochemical effects. For instance, thiobenzanilide derivatives have demonstrated strong biological activity, including antimycotic and antifungal actions . These interactions often involve binding to specific enzymes or proteins, which can alter their activity and lead to downstream effects on cellular processes.

Cellular Effects

Thiobenzanilide has been observed to exert significant effects on different types of cells and cellular processes. In melanoma cells (A375) and hormone-dependent breast cancer cells (MCF-7), thiobenzanilide derivatives have shown cytotoxic potential, leading to cell death through mechanisms such as apoptosis . The compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties. For example, thiobenzanilide has been found to induce oxidative stress in cancer cells, which can lead to cell death .

Molecular Mechanism

The molecular mechanism of action of thiobenzanilide involves several key processes. At the molecular level, thiobenzanilide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, thiobenzanilide derivatives have been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death . Additionally, thiobenzanilide can disrupt mitochondrial function, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thiobenzanilide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that thiobenzanilide derivatives can maintain their cytotoxic activity over extended periods, with some compounds demonstrating significant stability . The degradation of thiobenzanilide and its derivatives can also occur, which may influence their long-term efficacy in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of thiobenzanilide vary with different dosages in animal models. Studies have indicated that thiobenzanilide derivatives exhibit dose-dependent cytotoxicity, with higher doses leading to increased cell death . At very high doses, thiobenzanilide can also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Thiobenzanilide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound has been shown to affect metabolic flux and metabolite levels, contributing to its overall biochemical effects . For example, thiobenzanilide can modulate the activity of enzymes involved in oxidative stress pathways, leading to changes in cellular metabolism and function.

Transport and Distribution

Within cells and tissues, thiobenzanilide is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of thiobenzanilide, affecting its overall activity and efficacy . For instance, thiobenzanilide derivatives have been observed to accumulate in cancer cells, where they exert their cytotoxic effects.

Subcellular Localization

The subcellular localization of thiobenzanilide is an important factor in its activity and function. Thiobenzanilide can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, thiobenzanilide has been shown to localize to mitochondria, where it disrupts mitochondrial function and induces cell death .

Vorbereitungsmethoden

Thiobenzanilide can be synthesized through various methods, with the Willgerodt-Kindler reaction being one of the most efficient. This reaction involves the condensation of aniline and benzaldehyde in the presence of sulfur and a base catalyst such as sodium sulfide nonahydrate (Na2S·9H2O). The reaction proceeds under mild conditions and yields thiobenzanilide in moderate to good yields . Another common method involves the thionation of benzanilides using reagents like phosphorus pentasulfide (P2S5) or Lawesson’s reagent .

Analyse Chemischer Reaktionen

Thiobenzanilide undergoes a variety of chemical reactions, including:

Oxidation: Thiobenzanilide can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of thiobenzanilide can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

Substitution: Thiobenzanilide can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Coupling Reactions: Thiobenzanilide can undergo Eschenmoser coupling reactions with α-haloketones or α-haloesters to form various heterocyclic compounds.

Vergleich Mit ähnlichen Verbindungen

Thiobenzanilide can be compared with other thioamide compounds such as thiobenzamide and thioacetamide. While all these compounds share the thioamide functional group, thiobenzanilide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties . Thiobenzanilide derivatives have shown higher selectivity and potency against certain cancer cell lines compared to other thioamides .

Conclusion

Thiobenzanilide is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse reactivity make it a valuable tool in medicinal chemistry, particularly in the development of novel anticancer agents. Continued research on thiobenzanilide and its derivatives is likely to yield further insights into their mechanisms of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

N-phenylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQKCADLPNLYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060908 | |

| Record name | Benzenecarbothioamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-04-4 | |

| Record name | Thiobenzanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarbothioamide, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenecarbothioamide, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenecarbothioamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of thiobenzanilide?

A1: Thiobenzanilide has the molecular formula C13H11NS and a molecular weight of 213.30 g/mol.

Q2: What spectroscopic data is available for characterizing thiobenzanilide?

A: Thiobenzanilide can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F), and mass spectrometry (MS). IR spectroscopy is particularly useful for studying the conformation of thiobenzanilide, as the ν(N–H) bands can be used to determine the abundance of the Z and E conformations []. Researchers have also utilized NMR to study the transmission of substituent effects through the thiocarboxamide group in thiobenzanilides [].

Q3: What solvents are commonly used for reactions involving thiobenzanilide?

A: Thiobenzanilide has been utilized in various solvents depending on the specific reaction. For instance, researchers have used anhydrous acetonitrile to study the electrochemical oxidation of thiobenzanilide []. Other reported solvents include tetrachloromethane for IR studies [], dioxane/water mixtures for oxidation studies [], and dimethylformamide or acetonitrile for Eschenmoser coupling reactions [, ].

Q4: Can thiobenzanilide act as a ligand in metal catalysis?

A: Yes, thiobenzanilide can act as a ligand in metal catalysis. For example, a copper(II)-thiobenzanilide combination has been reported as a robust heterogeneous catalytic system for the synthesis of 1,4-disubstituted-1,2,3-triazoles under click conditions []. In this case, thiobenzanilide acts as both a reducing agent for Cu(II) to Cu(I) and a ligand for the copper catalyst.

Q5: Have there been any computational studies on thiobenzanilides?

A: Yes, Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level have been employed to investigate the conformational equilibrium of the C–N bond in 4,4′-disubstituted thiobenzanilides []. These calculations helped to understand the substituent effects on the equilibrium and provided insights into the failure of the Hammett equation to describe these effects.

Q6: How does the introduction of fluorine atoms affect the biological activity of thiobenzanilides?

A: The introduction of fluorine atoms, particularly at the 3'- and 4'- positions of thiobenzanilides, has been shown to increase their antimycobacterial activity against atypical strains [, ]. This effect is attributed to the electron-withdrawing nature of fluorine, which can influence the compound's interaction with its biological target.

Q7: Does the substituent on the phenyl ring of thiobenzanilide influence its biological activity?

A: Yes, the substituent on the phenyl ring significantly impacts the biological activity of thiobenzanilides. For example, 2,4-dihydroxythiobenzanilide and its analogues exhibit strong biological activity. Studies revealed that their fungistatic activity against various yeast and mould strains is influenced by their lipophilicity and electronic properties, which can be modified by altering the substituents on the phenyl ring [].

Q8: What analytical techniques are used to monitor the oxidation of thiobenzanilide?

A: Reversed-phase high-performance liquid chromatography (RP-HPLC) has proven to be a valuable technique for monitoring the oxidation of thiobenzanilide []. The method allows for the separation and simultaneous determination of thiobenzanilide and its various oxidation products, providing insights into the reaction kinetics and mechanism.

Q9: What are some historical milestones in thiobenzanilide research?

A: Early research on thiobenzanilides focused on their synthesis and conformational analysis, utilizing IR spectroscopy and later DFT calculations [, ]. The discovery of their biological activity, particularly against Mycobacterium tuberculosis and other atypical strains, marked a significant milestone [, ]. Subsequent research focused on understanding the structure-activity relationship and developing more potent and selective analogues [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.